

Bms-202: A Technical Guide to its Basic Research Applications

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Compound of Interest

Compound Name: Bms-202

Cat. No.: B606222

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Introduction

Bms-202 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.^{[1][2]} This technical guide provides an in-depth overview of the fundamental research applications of **Bms-202**, focusing on its mechanism of action, effects on cellular signaling, and detailed protocols for its investigation.

Mechanism of Action

Bms-202 functions by directly binding to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T-cells.^{[3][4][5]} This blockade disrupts the inhibitory signal, restoring T-cell activation and promoting an anti-tumor immune response. Unlike monoclonal antibodies, **Bms-202** offers the advantages of a small molecule, including potential for oral bioavailability and different pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Bms-202** activity from various in vitro and cell-based assays.

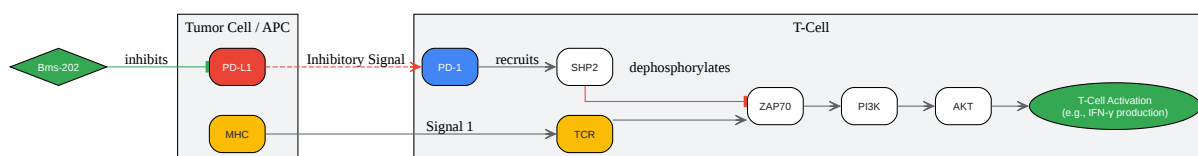
Parameter	Value	Assay/Cell Line	Reference
IC50	18 nM	PD-1/PD-L1 Interaction (Cell-free)	[2][3][6]
IC50	235 nM	HTRF binding assay	[7]
IC50	10 μ M	Anti-CD3 antibody-activated Jurkat cells	[4][5][8][9]
IC50	15 μ M	SCC-3 cells	[4][5][8][9]
Kd	8 μ M	PD-L1 Binding	[2][8]

Signaling Pathways Modulated by Bms-202

Bms-202 has been shown to modulate several intracellular signaling pathways, primarily downstream of the PD-1/PD-L1 axis, but also through other potential mechanisms.

PD-1/PD-L1 Signaling Inhibition

The primary mechanism of **Bms-202** is the disruption of the PD-1/PD-L1 signaling pathway. By preventing the engagement of PD-1 by PD-L1, **Bms-202** reinvigorates T-cell activity.

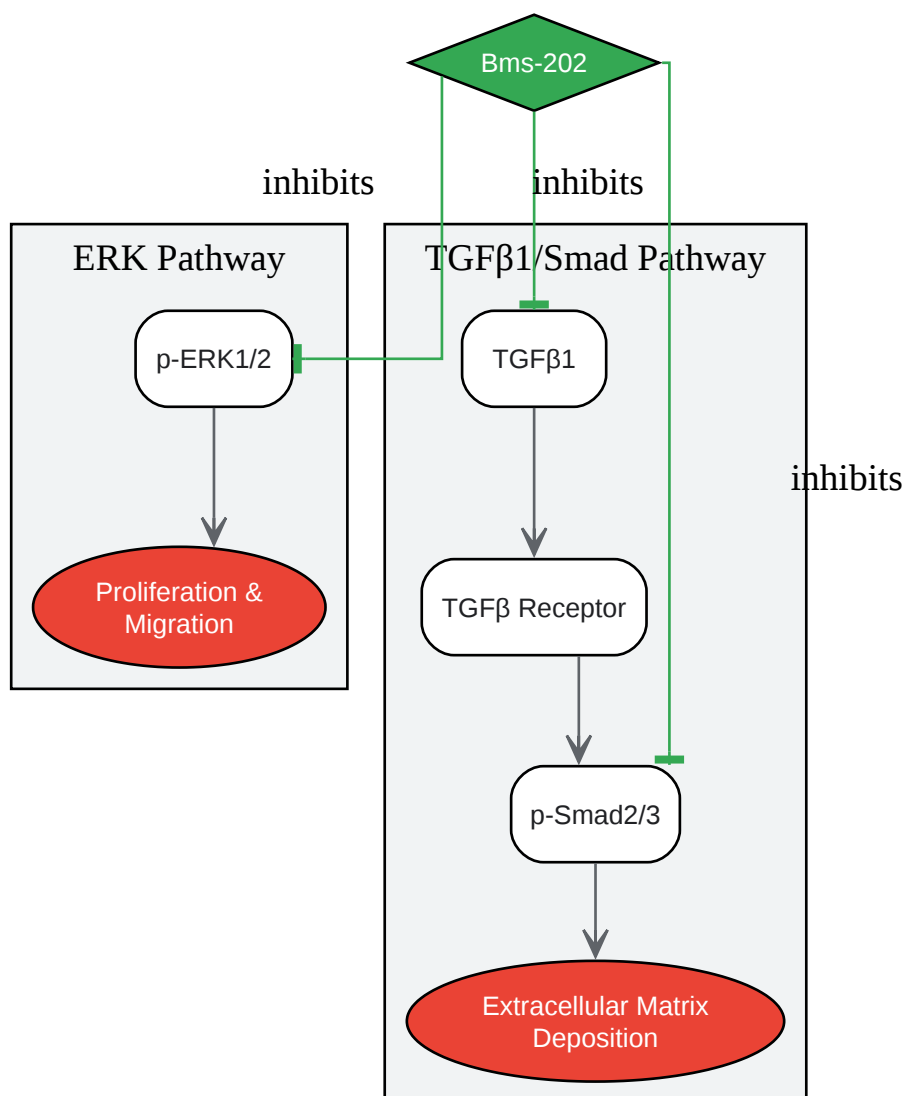


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Bms-202 blocks the PD-1/PD-L1 inhibitory signaling pathway.

ERK and TGF β 1/Smad Signaling

In the context of hypertrophic scars, **Bms-202** has been shown to suppress the proliferation and migration of fibroblasts by downregulating the ERK and TGF β 1/Smad signaling pathways. [6][10] Treatment with **Bms-202** leads to a reduction in the phosphorylation of ERK1/2, Smad2, and Smad3.[10]



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